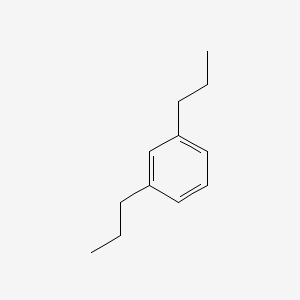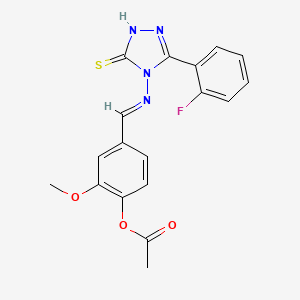![molecular formula C10H12N2O B12009357 N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B12009357.png)
N'-[(1E)-1-phenylethylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(1E)-1-phenylethylidene]acetohydrazide is an organic compound with the molecular formula C10H12N2O It is a hydrazone derivative, characterized by the presence of a phenylethylidene group attached to an acetohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-phenylethylidene]acetohydrazide typically involves the condensation reaction between acetohydrazide and acetophenone. The reaction is carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage . The reaction can be represented as follows:
Acetohydrazide+Acetophenone→N’-[(1E)-1-phenylethylidene]acetohydrazide
Industrial Production Methods
While specific industrial production methods for N’-[(1E)-1-phenylethylidene]acetohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and catalyst concentration to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(1E)-1-phenylethylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
N’-[(1E)-1-phenylethylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N’-[(1E)-1-phenylethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which may inhibit the activity of certain enzymes. Additionally, its hydrazone group can participate in redox reactions, affecting cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
N’-[(1E)-Ethylidene]acetohydrazide: Similar in structure but lacks the phenyl group.
N’-[(1E)-1-phenylpentylidene]acetohydrazide: Contains a longer alkyl chain compared to N’-[(1E)-1-phenylethylidene]acetohydrazide.
Uniqueness
N’-[(1E)-1-phenylethylidene]acetohydrazide is unique due to its phenylethylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of complex organic molecules and the study of enzyme interactions.
Propiedades
Fórmula molecular |
C10H12N2O |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
N-[(E)-1-phenylethylideneamino]acetamide |
InChI |
InChI=1S/C10H12N2O/c1-8(11-12-9(2)13)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,12,13)/b11-8+ |
Clave InChI |
KKTCSMNVHBBNFI-DHZHZOJOSA-N |
SMILES isomérico |
C/C(=N\NC(=O)C)/C1=CC=CC=C1 |
SMILES canónico |
CC(=NNC(=O)C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-ethyl-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12009284.png)

![N-(4-ethoxyphenyl)-2-[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12009301.png)
![N-(3,4-dichlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12009315.png)
![2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}-N-(4-sec-butylphenyl)acetamide](/img/structure/B12009317.png)


![3-iodo-N-(2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B12009338.png)

![N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]benzohydrazide](/img/structure/B12009342.png)



